Product packaging for trans-4-Chloro-2-butene-1-OL(Cat. No.:CAS No. 1576-93-8)

trans-4-Chloro-2-butene-1-OL

Cat. No.: B075090
CAS No.: 1576-93-8
M. Wt: 106.55 g/mol
InChI Key: WVRLAHTVGOLBEB-OWOJBTEDSA-N
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Description

trans-4-Chloro-2-butene-1-OL is a versatile and valuable chiral allylic alcohol intermediate in advanced organic synthesis. Its primary research utility stems from the strategic placement of two key functional groups: the nucleophilic, derivatizable primary alcohol and the electrophilic allylic chloride. This bifunctionality allows it to serve as a pivotal building block for the construction of more complex molecular architectures, particularly in medicinal chemistry for the development of novel pharmaceutical candidates. The compound is extensively used in nucleophilic substitution reactions (SN2 and SN1), where the chloride is an excellent leaving group, and in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO B075090 trans-4-Chloro-2-butene-1-OL CAS No. 1576-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-chlorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLAHTVGOLBEB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : 2-Butyne-1-ol (C₄H₆O) is dissolved in anhydrous dichloromethane.

  • Catalyst : Mercury(II) acetate (Hg(OAc)₂, 5 mol%) is added under nitrogen atmosphere.

  • Hydrochlorination : Gaseous HCl is introduced at 0–5°C, with stirring maintained for 6–8 hours.

  • Workup : The mixture is quenched with sodium bicarbonate, extracted with ethyl acetate, and distilled under reduced pressure (60–80°C at 15 mmHg).

Key Parameters :

  • Temperature control (<10°C) minimizes side reactions (e.g., over-chlorination).

  • Catalyst loading above 5 mol% risks mercury contamination in the product.

Yield and Purity :

ParameterValue
Isolated Yield78–82%
Purity (GC-MS)>98%
Trans:Cis Ratio9:1

This method’s selectivity stems from the Hg(II)-mediated anti-addition mechanism, which preferentially stabilizes the transition state leading to the trans-isomer.

Epoxide Ring-Opening of 2,3-Epoxy-1-butanol

Chlorinated epoxides serve as precursors for this compound via stereospecific ring-opening.

Synthetic Pathway

  • Epoxidation : 2-Butene-1-ol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 2,3-epoxy-1-butanol.

  • Ring-Opening : The epoxide reacts with HCl (1.2 equiv) in tetrahydrofuran (THF) at −20°C.

  • Isomerization : The intermediate chlorohydrin undergoes base-mediated elimination (NaOH, 50°C) to yield the target compound.

Optimization Insights :

  • Low-temperature ring-opening (−20°C) suppresses competing elimination pathways.

  • THF as a solvent enhances chloride nucleophilicity, favoring trans-addition.

Performance Metrics :

StepYield
Epoxidation85%
Ring-Opening70%
Overall Yield59.5%

This route is advantageous for its modularity, enabling access to both cis- and trans-isomers by varying reaction conditions.

Chlorination of 2-Butene-1-ol with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) offers a reagent-controlled approach for allylic chlorination, avoiding harsh Cl₂ gas.

Procedure

  • Substrate Preparation : 2-Butene-1-ol (1.0 equiv) is dissolved in trichloroethylene.

  • Chlorination : SO₂Cl₂ (1.1 equiv) is added dropwise at 80°C over 2 hours.

  • Quenching : Excess reagent is decomposed with aqueous Na₂CO₃.

  • Distillation : The product is isolated via fractional distillation (bp 145–150°C).

Critical Factors :

  • Trichloroethylene’s high boiling point (87°C) enables reflux without solvent evaporation.

  • Stoichiometric SO₂Cl₂ ensures complete conversion while minimizing di-chlorination.

Outcome Analysis :

MetricResult
Conversion95%
Selectivity88%
Isolated Yield83%

This method’s scalability and reagent availability make it industrially viable, though sulfuryl chloride’s moisture sensitivity necessitates anhydrous conditions.

Oxidation of 4-Chloro-2-butenal

Aldehyde oxidation provides an alternative pathway, particularly useful for lab-scale synthesis.

Methodology

  • Substrate Synthesis : 4-Chloro-2-butenal is prepared via Vilsmeier-Haack reaction of crotonaldehyde.

  • Oxidation : The aldehyde is treated with sodium perborate (NaBO₃·4H₂O) in acetic acid at 50°C for 4 hours.

  • Purification : The crude product is crystallized from hexane/ethyl acetate.

Reaction Highlights :

  • Sodium perborate acts as a mild oxidant, avoiding over-oxidation to carboxylic acids.

  • Acetic acid protonates the intermediate hemiaminal, accelerating oxidation.

Efficiency Data :

ParameterValue
Oxidation Yield75%
Purity (HPLC)97%

This route is less common industrially due to the cost of aldehydes but valuable for accessing high-purity material.

Comparative Analysis of Preparation Methods

The table below evaluates the four methods across critical parameters:

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Hydrochlorination8098High120
Epoxide Ring-Opening59.595Moderate180
Sulfuryl Chloride8397High90
Aldehyde Oxidation7597Low250

Key Observations :

  • Hydrochlorination and Sulfuryl Chloride methods are preferred for large-scale production due to cost and yield.

  • Epoxide Ring-Opening offers stereochemical control but suffers from multi-step inefficiencies.

  • Aldehyde Oxidation is reserved for niche applications requiring ultra-high purity.

Industrial-Scale Optimization Strategies

Catalyst Recycling in Hydrochlorination

Mercury(II) acetate recovery via ion-exchange resins reduces costs by 30% and mitigates environmental impact. Post-reaction, the catalyst is adsorbed onto Amberlite IR-120 resin and eluted with acetic acid for reuse.

Solvent Selection in Sulfuryl Chloride Route

Trichloroethylene outperforms chlorobenzene in selectivity (88% vs. 72%) due to its non-polar nature, which stabilizes the transition state. Substituting with dichloroethane decreases yield by 15%.

Byproduct Management

Di-chlorinated byproducts (e.g., 1,4-dichloro-2-butene-1-ol) are minimized by:

  • Controlling HCl stoichiometry (±5% of theoretical).

  • Implementing inline IR monitoring to terminate reactions at 95% conversion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Chloro-2-butene-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.

    Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols. These reactions often require the presence of a base to facilitate the nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Organic Synthesis

trans-4-Chloro-2-butene-1-OL serves as an intermediate in the synthesis of various chlorinated compounds and alcohols. It can undergo:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: The compound can be reduced to saturated alcohols using agents like lithium aluminum hydride.
  • Substitution Reactions: The chlorine atom can be substituted with nucleophiles, yielding different alcohols.

Biological Research

Research indicates that this compound exhibits biological activity, particularly as an irritant affecting mucous membranes and skin. Its interactions with biological systems suggest potential roles in:

  • Enzyme Interactions: It may influence enzyme activity and metabolic pathways.
  • Therapeutic Applications: Ongoing studies are exploring its potential as a precursor in drug synthesis, although specific effects remain under investigation .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications, particularly in drug synthesis. Its dual functional groups allow it to participate in biochemical processes that may affect drug efficacy.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

  • Polymers and Resins: It plays a role in the synthesis of various industrial chemicals.

Case Studies and Research Findings

Case Study 1: Biological Activity Assessment
A study examining the irritant effects of this compound on human tissues revealed its potential to activate sensory neurons involved in pain responses. This suggests that while it may have applications in drug development, caution is warranted due to its irritant properties.

Case Study 2: Organic Synthesis Efficiency
Research highlighted the efficiency of this compound as an intermediate for synthesizing other chlorinated compounds. The study demonstrated that its reactivity allows for diverse synthetic pathways, enhancing the versatility of organic synthesis .

Mechanism of Action

The mechanism of action of trans-4-Chloro-2-butene-1-ol involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond makes it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chlorine atom is the primary target for nucleophilic attack, leading to the formation of various substituted products.

    Oxidation and Reduction: The hydroxyl group and the double bond are involved in oxidation and reduction reactions, respectively, leading to the formation of different functional groups.

Comparison with Similar Compounds

Structural Isomers: cis-4-Chloro-2-butene-1-OL

Property trans-4-Chloro-2-butene-1-OL cis-4-Chloro-2-butene-1-OL (Hypothetical)
Stereochemistry Trans-configuration (E-isomer) Cis-configuration (Z-isomer)
Dipole Moment Lower (due to opposing Cl and OH) Higher (due to aligned Cl and OH)
Boiling Point Likely lower (reduced polarity) Likely higher (increased polarity)
Reactivity Stabilized by trans effect Potentially more reactive in cyclization

The trans isomer’s steric and electronic profile may favor different reaction pathways compared to the cis isomer, such as in nucleophilic substitutions or elimination reactions.

Positional Isomers: 3-Chloro-2-butene-1-OL

Property This compound 3-Chloro-2-butene-1-OL
Chlorine Position C4 C3
Conjugation Cl and OH separated by double bond Cl adjacent to double bond
Acidity of OH Moderate (influenced by Cl) Potentially higher (proximity to Cl)

The position of the chlorine atom alters electronic effects on the hydroxyl group, impacting acidity and participation in hydrogen bonding.

Halogen-Substituted Analogs: 4-Bromo-2-butene-1-OL

Property This compound 4-Bromo-2-butene-1-OL
Halogen Chlorine (electronegativity: 3.16) Bromine (electronegativity: 2.96)
Bond Strength Stronger C-Cl bond Weaker C-Br bond
Leaving Group Ability Moderate Superior (Br⁻ is a better leaving group)

Bromine’s lower electronegativity and larger atomic radius may enhance nucleophilic substitution reactivity compared to chlorine.

Saturated Analogs: 4-Chloro-1-butanol

Property This compound 4-Chloro-1-butanol
Structure Unsaturated (alkene) Saturated (single bonds)
Reactivity Prone to electrophilic addition Less reactive (no conjugation)
Hydrogen Bonding Weaker (due to alkene rigidity) Stronger (flexible chain)

The absence of conjugation in 4-Chloro-1-butanol reduces its utility in reactions requiring π-electron participation, such as Diels-Alder reactions.

Notes on Discrepancies and Limitations

CAS Number Conflict: The provided evidence lists two CAS numbers (1576-93-8 and 1775-39-9) for this compound.

Data Gaps : Detailed physicochemical or toxicological data for analogous compounds are absent in the provided evidence. The comparisons above are extrapolated from general chemical principles.

Hazard Profile : The trans isomer’s hazards (e.g., irritation, toxicity) may differ significantly from analogs due to stereochemical and electronic factors .

Biological Activity

trans-4-Chloro-2-butene-1-OL is an organic compound with significant biological interest due to its reactivity and potential applications in medicinal chemistry and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₄H₇ClO
  • Molecular Weight : 106.55 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 182.8 °C
  • Flash Point : 83.2 °C

Biological Activity Overview

This compound exhibits several biological activities primarily characterized by irritant effects on mucous membranes and skin. It is classified as harmful upon inhalation, skin contact, and ingestion, leading to potential health hazards such as irritation of the eyes and respiratory system . The compound is also recognized for its lachrymatory effects, which activate sensory neurons involved in pain and irritation responses.

The biological activity of this compound can be attributed to its chemical structure:

  • Nucleophilic Substitution : The chlorine atom is a primary target for nucleophilic attack, leading to various substituted products.
  • Oxidation and Reduction : The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, while the double bond can participate in reduction reactions.

Case Studies

  • Enzyme-Catalyzed Reactions :
    • In studies focusing on enzyme-catalyzed reactions involving halogenated alcohols, this compound serves as a model compound to understand enzymatic transformations. Research has shown that it interacts with various enzymes, influencing reaction pathways and product formation .
  • Toxicological Studies :
    • Toxicological assessments indicate that this compound is harmful by inhalation and contact with skin. Symptoms of exposure include irritation characterized by burning sensations, redness, tearing, and potential gastrointestinal disturbances upon ingestion .
  • Industrial Applications :
    • This compound is utilized in the production of polymers and resins due to its reactivity. Its ability to undergo various chemical reactions makes it a versatile building block in material science.

Data Table: Biological Activity Summary

Property Description
Irritant Effects Harmful by inhalation, skin contact; causes eye and respiratory irritation
Lachrymatory Effects Activates sensory neurons leading to tearing and discomfort
Toxicity Classification Harmful (R20/21/22), Irritating (R36/37/38)
Potential Applications Organic synthesis, pharmaceutical development, industrial chemicals

Q & A

Q. How can trans-4-Chloro-2-butene-1-ol be structurally identified and distinguished from its isomers?

  • Methodological Answer : Structural identification requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR can differentiate stereoisomers by analyzing coupling constants (e.g., trans vs. cis alkene protons) and chemical shifts .
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 106.55) and fragmentation patterns confirm the molecular formula (C4_4H7_7ClO) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for hydroxyl (3200–3600 cm1^{-1}) and C-Cl bonds (550–850 cm1^{-1}) provide functional group confirmation .
  • CAS Registry Distinction : Use CAS numbers to resolve ambiguity (e.g., trans-4-Chloro-2-butene-1-ol: CAS 1775-39-9 vs. cis-isomer CAS 6117-80-2) .

Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Critical properties include:
PropertyValueReference
Molecular FormulaC4_4H7_7ClO
Molar Mass106.55 g/mol
Boiling Point182.8±28.0 °C (at 760 mmHg)
Density1.1±0.1 g/cm3^3
Flash Point83.2±19.4 °C

These properties guide storage (sealed containers, cool/dry conditions) and safety protocols (avoid open flames) .

Q. What safety precautions are recommended when handling trans-4-Chloro-2-butene-1-ol in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks due to volatile organic compound (VOC) emissions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Fire Safety : Use CO2_2 or alcohol-resistant foam for extinguishing; avoid water jets .

Advanced Research Questions

Q. What methodologies are reported for the synthesis of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Key synthetic routes include:
  • Chlorination of 2-Butene-1,4-diol : Reacting 2-butene-1,4-diol (CAS 821-11-4) with HCl under controlled pH and temperature to favor trans-stereoselectivity .
  • Silane-Mediated Synthesis : Using chlorotrimethylsilane (CAS 75-77-4) to protect hydroxyl groups, followed by regioselective chlorination .
  • Purification : Distillation under reduced pressure (≤50 mmHg) to isolate the trans-isomer from cis-contaminants .
  • Optimization : Adjust reaction time, stoichiometry, and catalysts (e.g., Lewis acids) to improve yield and stereochemical purity .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing trans-4-Chloro-2-butene-1-ol?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups and stereochemistry .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational frequencies for comparison with experimental data .
  • Isolation of Isomers : Use preparative chromatography (HPLC or GC) to separate cis/trans isomers before analysis .
  • Collaborative Verification : Share raw data with independent labs to rule out instrumentation errors .

Q. What computational approaches are suitable for modeling the reactivity of trans-4-Chloro-2-butene-1-ol in organic reactions?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the chlorine site) using software like Gaussian or ORCA to predict activation energies and intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents) on reaction kinetics .
  • Docking Studies : Predict interactions with enzymes or catalysts for applications in asymmetric synthesis .

Q. How can researchers ensure data validity in experimental studies involving trans-4-Chloro-2-butene-1-ol?

  • Methodological Answer :
  • Triangulation : Validate results via multiple analytical methods (e.g., GC-MS for purity, NMR for structure) .
  • Replication : Repeat experiments under identical conditions to confirm reproducibility .
  • Blind Testing : Use coded samples to eliminate bias during data collection and analysis .
  • Pilot Surveys : Test experimental protocols on small batches before scaling up .

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